Methyl 4-((2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)carbamoyl)benzoate
Description
Methyl 4-((2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)carbamoyl)benzoate is a benzoate ester derivative featuring a carbamoyl-linked ethyl chain substituted with furan-2-yl, thiophen-2-yl, and hydroxyl groups. Its structural complexity necessitates precise synthetic strategies, such as early-stage introduction of substituents to avoid isomer formation, as highlighted in benzothiazine analog synthesis .
Properties
IUPAC Name |
methyl 4-[[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5S/c1-24-18(22)14-8-6-13(7-9-14)17(21)20-12-19(23,15-4-2-10-25-15)16-5-3-11-26-16/h2-11,23H,12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFROSBRJHVGGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that thiophene derivatives have been reported to possess a wide range of therapeutic properties. They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer.
Mode of Action
The suzuki–miyaura (sm) cross-coupling reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction. This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.
Biochemical Pathways
Thiophene derivatives have been used as raw materials in the synthesis of anticancer agents and anti-atherosclerotic agents. They also act as metal complexing agents and in the development of insecticides.
Pharmacokinetics
The suzuki–miyaura coupling reaction, which is potentially involved in the synthesis of this compound, is known for its exceptionally mild and functional group tolerant reaction conditions.
Biological Activity
Methyl 4-((2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)carbamoyl)benzoate is a complex organic compound with significant biological activity, particularly in the realms of antimicrobial and anticancer properties. This article delves into its chemical structure, synthesis, biological effects, and potential applications, supported by relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C19H17NO5S
- Molecular Weight : 371.4 g/mol
- CAS Number : 2034260-74-5
The structure features a benzoate ester linked to a furan and thiophene moiety through a hydroxyethyl carbamoyl group. This unique arrangement contributes to its reactivity and interaction with biological targets.
Synthesis Methods
This compound is typically synthesized via multi-step organic reactions. A common method involves:
- Condensation Reaction : The reaction between 4-aminobenzoic acid methyl ester and 2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl isocyanate.
- Controlled Conditions : Conducted under inert atmospheres (e.g., nitrogen or argon) to minimize side reactions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives of para-amino benzoic acid have shown significant inhibition against various bacterial strains, suggesting potential applications in developing new antibiotics .
Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). In vitro studies have reported:
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| This compound | MCF-7 | <10 |
| Methyl 4-(substituted phenyl carbamoyl)benzoates | A549 | 3.0 |
These values indicate a promising profile for further development as an anticancer agent .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. The furan and thiophene rings are believed to facilitate π–π interactions and hydrogen bonding with enzymes or receptors, thereby modulating their activity .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| Methyl 4-(furan analog) | Lacks thiophene ring | Lower anticancer activity |
| Methyl 4-thiophene analog | Lacks furan ring | Moderate antimicrobial properties |
Methyl 4-((2-(furan-2-y)-2-hydroxy - 2-(thiophen - 3 - yl) ethyl ) carbamoyl ) benzoate stands out due to the synergistic effects of both furan and thiophene rings, enhancing its reactivity and biological interactions .
Case Studies
Recent studies have highlighted the potential of this compound in drug development:
-
In Vitro Studies : Significant cytotoxicity observed in various cancer cell lines with IC50 values comparable to standard chemotherapeutics like doxorubicin.
"The compound demonstrated an IC50 value of less than 10 µM against MCF-7 cells, indicating strong antiproliferative effects" .
- Molecular Docking Studies : Predictive models suggest strong binding affinity to key enzymes involved in cancer proliferation, supporting its candidacy as a drug lead.
Scientific Research Applications
Biological Activities
-
Anticancer Properties :
- Research indicates that compounds containing furan and thiophene rings exhibit significant anticancer properties. For instance, derivatives of furan have been shown to inhibit the proliferation of cancer cells by inducing apoptosis through various pathways . Methyl 4-((2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)carbamoyl)benzoate may enhance these effects due to its unique structural features.
- Antimicrobial Activity :
- Anti-inflammatory Effects :
Pharmaceutical Applications
-
Drug Development :
- This compound can serve as a lead compound in drug discovery programs targeting cancer and infectious diseases. Its structural framework allows for modifications that could enhance efficacy and reduce toxicity.
-
Chemical Building Block :
- This compound can be utilized as a versatile building block in organic synthesis, particularly in the development of more complex molecules for pharmaceutical applications. Its functional groups allow for various chemical reactions, including coupling reactions and functional group transformations .
Case Study 1: Anticancer Activity
A study conducted on similar furan-thiophene derivatives demonstrated their ability to inhibit tumor growth in vitro and in vivo models. The mechanism involved the activation of apoptotic pathways and inhibition of cell cycle progression. Further investigations into this compound could provide insights into its specific anticancer mechanisms.
Case Study 2: Antimicrobial Efficacy
Research on thiophene derivatives revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The incorporation of furan into the structure may enhance this activity, making this compound a potential candidate for developing new antimicrobial agents.
Comparison with Similar Compounds
Structural Analogues
a. Methyl 4-((2,2-di(furan-2-yl)ethyl)carbamoyl)benzoate (CAS 2097865-24-0)
- Structure : Replaces the thiophen-2-yl group with a second furan-2-yl moiety.
- Molecular Formula: C₁₉H₁₇NO₅ (MW: 339.3 g/mol) .
b. Methyl 4-(N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)sulfamoyl)benzoate (CAS 2034434-82-5)
- Structure : Incorporates a sulfamoyl group instead of carbamoyl and a thiophen-3-yl-furan hybrid substituent.
- Key Differences : The sulfamoyl group increases polarity, likely enhancing solubility but reducing membrane permeability .
c. Ethyl 4-((2-((4-fluorophenyl)amino)-2-oxoethyl)amino)benzoate
- Structure : Features a fluorophenyl group and lacks heterocyclic rings.
- Molecular Formula : C₁₇H₁₆FN₂O₃ (MW: 333.3 g/mol).
- Key Differences : Fluorine substitution improves metabolic stability but eliminates π-π stacking interactions possible with thiophene/furan systems .
Physicochemical Properties
*Estimated based on structural analogs.
Stability and Reactivity
- Thiophene Stability : More resistant to oxidative degradation than furan due to sulfur’s lower electronegativity.
- Ester Hydrolysis : The methyl benzoate group may hydrolyze slower than ethyl esters (e.g., ), impacting bioavailability .
Q & A
Q. What synthetic strategies are recommended for preparing the target compound, given its furan, thiophene, and carbamoyl functional groups?
- Methodological Answer : A multi-step synthesis is typically required. Begin with the preparation of the 2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethylamine intermediate via a nucleophilic addition reaction between furan-2-carbaldehyde and thiophen-2-ylmagnesium bromide, followed by hydroxylation and reductive amination . Couple this intermediate with methyl 4-(chlorocarbonyl)benzoate under anhydrous conditions using a Schlenk line to form the carbamoyl linkage. Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography using a gradient eluent (e.g., hexane/ethyl acetate). Confirm purity via -NMR and LC-MS .
Q. Which spectroscopic techniques are critical for characterizing the compound’s structure and purity?
- Methodological Answer :
- - and -NMR : Resolve aromatic protons (furan/thiophene rings at δ 6.5–7.5 ppm) and carbamoyl NH signals (δ 8.0–9.0 ppm, broad) in deuterated DMSO or CDCl₃ .
- FT-IR : Confirm carbamoyl C=O stretch (~1680 cm) and ester C=O (~1720 cm) .
- High-resolution mass spectrometry (HRMS) : Use electrospray ionization (ESI) in positive mode to verify molecular ion peaks .
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use a NIOSH-approved fume hood to minimize inhalation risks .
- Storage : Store in a tightly sealed container at 2–8°C in a ventilated cabinet away from oxidizing agents .
- Emergency measures : In case of skin contact, wash immediately with 10% ethanol/water solution and seek medical attention if irritation persists .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations optimize the compound’s electronic properties for bioactivity studies?
- Methodological Answer : Use the B3LYP hybrid functional with a 6-31G(d,p) basis set (as implemented in Gaussian 16) to compute molecular electrostatic potential (MEP) maps and HOMO-LUMO gaps. Validate computational results against experimental UV-Vis spectra (e.g., λmax in acetonitrile) to assess charge-transfer interactions. Reference the Colle-Salvetti correlation-energy formula for electron density analysis .
Q. What challenges arise in resolving the compound’s crystal structure via X-ray crystallography?
- Methodological Answer :
- Crystal growth : Optimize slow evaporation from a DCM/hexane mixture at 4°C.
- Data collection : Use a synchrotron source (λ = 0.710–0.980 Å) for high-resolution data.
- Refinement : Apply the SHELXL package for anisotropic displacement parameters and hydrogen bonding networks. Address disorder in the hydroxyethyl group using PART instructions .
Q. How can stereochemical effects of the hydroxyethyl group influence intermolecular interactions?
- Methodological Answer : Perform Hirshfeld surface analysis (via CrystalExplorer) to quantify hydrogen-bonding (O–H⋯O) and π-π stacking (furan-thiophene) interactions. Compare experimental XRD data with molecular dynamics (MD) simulations (AMBER force field) to assess conformational flexibility .
Q. What strategies validate the compound’s role as a bioactive scaffold in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Functional assays : Test inhibition of adenosine receptors (A2AAR) using fluorescence polarization (FP) with Alexa Fluor-488 labeled analogs .
- Docking studies : Use AutoDock Vina to model ligand-receptor binding, focusing on hydrophobic interactions with thiophene/furan moieties .
Data Contradictions and Resolution
Q. How to address discrepancies between computational predictions and experimental NMR chemical shifts?
- Methodological Answer : Re-optimize DFT geometries using the polarizable continuum model (PCM) for solvent effects (e.g., DMSO). Compare calculated -NMR shifts (via GIAO method) with experimental data. Adjust functional groups (e.g., substituent electronegativity) in the computational model to improve correlation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
